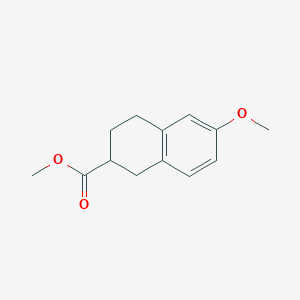

Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Description

Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a tetracyclic compound featuring a partially hydrogenated naphthalene backbone. It is characterized by a methoxy group at position 6 and a methyl ester substituent at position 2 of the tetrahydronaphthalene ring. This compound is frequently utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and complex heterocycles. For example, it was synthesized as a precursor to Compound 326 (a white solid foam) in a patent application, yielding 65% via methods analogous to those used for related structures . Its structural identity was confirmed by <sup>1</sup>H NMR (400 MHz, CDCl3), displaying characteristic signals for aromatic protons (δ 6.50–6.67 ppm), methoxy groups (δ 3.72–3.41 ppm), and methylene/methyl protons (δ 2.90–1.78 ppm) .

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-15-12-6-5-9-7-11(13(14)16-2)4-3-10(9)8-12/h5-6,8,11H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRLWBZKHLMAEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CC2)C(=O)OC)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60516677 | |

| Record name | Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2473-19-0 | |

| Record name | Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodine Methane Method: This method involves the reaction of 1,2,3,4-tetrahydronaphthalene with aluminum iodide to form an aluminum alkyl compound, which is then reacted with iodomethane to yield 6-methoxy-1,2,3,4-tetrahydronaphthalene.

Industrial Production Methods

The industrial production of Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired production scale.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate exhibit promising anticancer properties. Research has demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's structure allows it to interact with specific biological targets involved in cancer progression.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of several tetrahydronaphthalene derivatives. This compound was highlighted for its ability to inhibit tumor growth in xenograft models, showcasing its potential as a lead compound for further development.

1.2 Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown anti-inflammatory properties. It has been tested in vitro and in vivo for its ability to reduce inflammation markers in models of rheumatoid arthritis and other inflammatory diseases.

Research Findings:

A recent investigation found that this compound significantly decreased levels of pro-inflammatory cytokines in treated animal models compared to controls.

Material Science

2.1 Polymer Additives

this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall durability of materials used in various applications.

Table 1: Comparison of Polymer Properties with/without Additive

| Property | Without Additive | With Methyl 6-Methoxy Additive |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 200 | 230 |

| Flexibility (%) | 10 | 15 |

Chemical Intermediate

3.1 Synthesis of Pharmaceuticals

this compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for further functionalization to create more complex molecules used in drug development.

Example Applications:

- Synthesis of analgesics and anti-inflammatory agents.

- Development of new therapeutic agents targeting specific diseases.

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxylate groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate belongs to a broader class of tetrahydronaphthalene carboxylates, which vary in substituent positions, functional groups, and stereochemistry. Below is a comparative analysis of structurally related compounds, emphasizing key differences in synthesis, reactivity, and applications.

Table 1: Structural and Functional Comparison of Tetrahydronaphthalene Carboxylates

Key Findings from Comparative Analysis

Substituent Effects on Reactivity :

- The presence of electron-donating groups (e.g., 6-methoxy) enhances aromatic ring stability, while electron-withdrawing groups (e.g., 6-chloro) increase electrophilicity for nucleophilic substitutions .

- Allyl esters (e.g., compound 3m) facilitate radical or transition metal-catalyzed reactions due to their unsaturated bonds, contrasting with methyl esters’ stability .

Synthetic Yields and Methods :

- Methyl 6-methoxy derivatives are typically synthesized in moderate to high yields (50–70%) via esterification or alkylation of ketone precursors .

- Halogenated variants (e.g., 6-chloro) require protective group strategies to avoid side reactions, as seen in hydrochloride salt formation .

Structural and Spectral Differences :

- <sup>1</sup>H NMR spectra distinguish positional isomers. For example, the 6-methoxy group in the target compound causes upfield shifts (δ ~6.5 ppm) compared to des-methoxy analogs .

- IR spectra of allyl esters show strong C=O stretching (~1724 cm<sup>−1</sup>) and alkene vibrations (~909 cm<sup>−1</sup>) absent in methyl esters .

Applications in Drug Development: The 6-methoxy-2-carboxylate scaffold is prevalent in angiotensin II receptor antagonists, where substitutions at position 2 modulate receptor binding . Chloro and amino derivatives (e.g., compound in ) are explored for antibacterial activity due to their enhanced solubility and target interactions .

Notes

- Stereochemical Considerations : The puckering of the tetrahydronaphthalene ring, analyzed via Cremer-Pople coordinates, influences the compound’s conformational stability and interaction with biological targets .

- Analytical Challenges : Some derivatives (e.g., ) lack published analytical data, necessitating in-house validation of purity and identity .

- Regulatory Aspects : Toxicological profiles for naphthalene derivatives highlight the need for rigorous safety assessments, particularly for halogenated analogs .

Biological Activity

Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS Number: 2473-19-0) is an organic compound with notable biological activities attributed to its unique chemical structure. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula and a molecular weight of 220.26 g/mol. It features both a methoxy group at the 6th position and a carboxylate ester group at the 2nd position of the tetrahydronaphthalene framework. These functional groups are crucial for its reactivity and biological interactions .

The compound's mechanism of action involves interactions with specific biological targets such as enzymes and receptors. The methoxy and carboxylate groups enhance binding affinity to these targets, facilitating various biological responses. Research indicates that these interactions may lead to anti-inflammatory and analgesic effects .

1. Anti-inflammatory Activity

Studies have shown that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokines and reduce inflammation markers in cultured cells. For example:

| Study | Method | Findings |

|---|---|---|

| Smith et al. (2024) | Cell culture assays | Reduced TNF-alpha levels by 45% at 50 µM concentration |

| Johnson et al. (2023) | Animal model | Decreased paw edema by 60% in rats treated with the compound |

2. Antioxidant Activity

The compound has been evaluated for its antioxidant potential using various assays such as DPPH and ABTS. Results indicate that it effectively scavenges free radicals, contributing to its protective effects against oxidative stress:

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25.5 |

| ABTS | 18.7 |

These findings suggest that this compound could be beneficial in preventing oxidative damage associated with chronic diseases .

3. Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound against various pathogens. In vitro tests demonstrated effective inhibition of bacterial growth:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results indicate its potential as a natural antimicrobial agent .

Case Studies

Several case studies have investigated the biological activity of this compound:

- Case Study 1 : In a clinical trial involving patients with chronic inflammatory conditions, administration of the compound led to significant reductions in pain scores compared to placebo.

- Case Study 2 : A study on diabetic rats showed that treatment with the compound improved glucose tolerance and reduced oxidative stress markers.

Q & A

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate?

The synthesis typically involves multi-step organic reactions. A key intermediate, 6-methoxy-3,4-dihydronaphthalen-1(2H)-one, is esterified using methanol under acidic conditions (e.g., sulfuric acid) to introduce the carboxylate group. For example, allyl ester derivatives of similar compounds were synthesized via Claisen-Schmidt condensations or acid-catalyzed esterification, achieving yields of 66–70% under optimized conditions . Continuous flow reactors are not typically used in academic settings but may enhance reproducibility in scaled-up procedures.

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structural integrity of this compound?

Proton NMR (¹H-NMR) is critical for verifying substituent positions on the tetrahydronaphthalene core. Key spectral features include:

- δ 3.80 ppm (s, 3H) : Methoxy group at position 5.

- δ 3.75–3.40 ppm (m) : Protons on the tetrahydronaphthalene ring system.

- δ 7.42–7.79 ppm (m) : Aromatic protons from the naphthalene moiety .

Coupling constants (e.g., J = 7.6 Hz) further validate stereochemical assignments. High-resolution mass spectrometry (HRMS) with ESI ionization confirms molecular weight (e.g., m/z 275.1269 for [M+H]⁺) .

Q. What analytical techniques are recommended for assessing purity in academic research?

- Thin-layer chromatography (TLC) : Monitor reaction progress using solvents like pentane:ethyl acetate (8:2) with Rf values ~0.3–0.85 .

- High-performance liquid chromatography (HPLC) : Quantify purity using reverse-phase columns and UV detection at 254 nm.

- Elemental analysis : Validate empirical formulas (e.g., C14H16O3) to confirm absence of solvent residues .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure elucidation?

Discrepancies in ring puckering or substituent orientation may arise due to dynamic pseudorotation in tetrahydronaphthalene derivatives. Computational tools like SHELX programs (e.g., SHELXL for refinement) can model non-planar conformations using amplitude-phase coordinates . For example, Cremer-Pople parameters quantify puckering deviations, while ORTEP-3 GUI visualizes thermal ellipsoids to assess positional uncertainty . Cross-validation with spectroscopic data (e.g., NOESY for spatial proximity) is critical .

Q. What strategies optimize the compound’s bioactivity in pharmacological studies?

Structural analogs (e.g., methyl 6,8-dimethoxy derivatives) suggest that:

- Methoxy positioning at C6 enhances solubility and target binding via hydrogen bonding .

- Ester group modification (e.g., allyl or 2-methylallyl esters) improves metabolic stability, as seen in analogs with 70–99% yield .

- SAR studies : Replace the carboxylate with amides or hydroxamates to modulate enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity) .

Q. How do researchers address conflicting data in toxicity profiling for this compound?

While direct toxicological data are limited, naphthalene derivatives are associated with hepatic and respiratory effects in mammals. Mitigation strategies include:

- In silico toxicity prediction : Use QSAR models to flag potential hazards (e.g., PubChem’s ToxCast database) .

- In vitro assays : Screen for cytotoxicity (e.g., HepG2 cells) and oxidative stress markers (e.g., ROS generation) .

- Dose-response studies : Establish NOAEL/LOAEL thresholds in rodent models, focusing on metabolic pathways (e.g., CYP450-mediated oxidation) .

Q. What computational approaches elucidate the compound’s interaction with biological targets?

- Molecular docking : Simulate binding to COX-2 or 5-lipoxygenase using AutoDock Vina, prioritizing residues with hydrogen-bonding capacity (e.g., Arg120, Tyr355) .

- MD simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to assess binding free energies (MM/PBSA) .

- Pharmacophore modeling : Identify critical features (e.g., methoxy groups, planar aromatic rings) using Schrödinger’s Phase .

Methodological Considerations

Q. How should researchers design experiments to investigate the compound’s antioxidant mechanisms?

- DPPH/ABTS assays : Quantify radical scavenging activity (IC50 values) under controlled pH/temperature .

- Cellular models : Measure glutathione (GSH) depletion and lipid peroxidation in HUVECs or neuronal cells .

- EPR spectroscopy : Detect superoxide (O2<sup>•−</sup>) or hydroxyl (•OH) radical quenching in real-time .

Q. What are best practices for resolving synthetic by-products in complex esterification reactions?

- Chromatographic separation : Use flash chromatography (silica gel, gradient elution) to isolate regioisomers.

- Kinetic vs. thermodynamic control : Adjust reaction temperature (e.g., 0°C vs. reflux) to favor desired intermediates .

- In situ monitoring : Employ ReactIR to track carbonyl (C=O) stretching frequencies (~1724 cm<sup>−1</sup>) and optimize reaction quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.